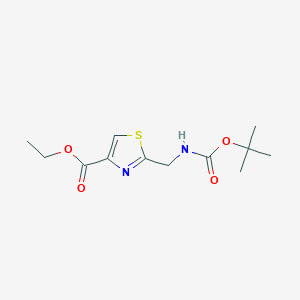

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate (CAS: 96929-05-4) is a thiazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position and an ethyl ester at the 4-position of the thiazole ring. Its molecular formula is C₁₂H₁₉N₃O₄S, with a molecular weight of 286.35 g/mol . The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic workflows. This compound is typically synthesized via thioamide cyclization (Method E), yielding a dark red oil with a moderate 42% yield .

Key spectral data includes ¹H NMR (CDCl₃): δ 8.12 (s, 1H, thiazole-H), 4.65 (d, 2H, -CH₂-NHBoc), and 1.46 (s, 9H, Boc tert-butyl group) . It is primarily used as an intermediate in organic synthesis, particularly for peptidomimetics and bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with tert-butoxycarbonyl (Boc)-protected amine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Applications De Recherche Scientifique

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing thiazole rings have been studied for their antimicrobial properties. Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate may exhibit similar activities due to its structural characteristics, making it a candidate for further pharmacological studies.

- Anticancer Research : Thiazole derivatives have shown potential in anticancer research. The modification of the thiazole structure with amino and carboxylic acid functionalities can lead to compounds that may inhibit tumor growth or induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound's ability to interact with specific enzymes can be explored, particularly those involved in metabolic pathways relevant to diseases like diabetes or obesity.

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Functionalization Reactions : The presence of both amino and carboxylic acid groups allows for various functionalization reactions, which can be utilized to create a diverse range of derivatives with tailored properties.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of thiazole derivatives, including compounds similar to this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Anticancer Activity

Research conducted by Plouvier et al. highlighted the anticancer potential of thiazole derivatives. In vitro assays demonstrated that compounds structurally related to this compound inhibited cell proliferation in various cancer cell lines, warranting further investigation into their mechanisms of action.

Mécanisme D'action

The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to changes in their activity. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Type: The target compound’s Boc-aminomethyl group distinguishes it from analogs like Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate (Boc directly on the thiazole ring) and Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate (Boc on a phenyl side chain). These variations influence steric bulk, solubility, and reactivity .

- Synthetic Efficiency: The target’s 42% yield is lower than some analogs (e.g., 96% for oligopeptide-thiazole conjugates in ), likely due to challenges in introducing the aminomethyl group .

Physicochemical Properties

- Solubility: The Boc-aminomethyl group may enhance solubility in organic solvents compared to phenyl-substituted analogs (e.g., ) .

- Stability: Boc protection increases stability under basic conditions, whereas unprotected amines (e.g., Ethyl 5-aminothiazole-4-carboxylate) are prone to oxidation .

Activité Biologique

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate (CAS No. 96929-05-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug resistance modulation and enzyme interaction. This article delves into its biological activity, synthesis, and research findings.

- Molecular Formula : C12H18N2O4S

- Molecular Weight : 286.35 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 401.4 ± 25.0 °C at 760 mmHg

- Flash Point : 196.5 ± 23.2 °C

This compound has been studied for its interaction with P-glycoprotein (P-gp), a critical protein involved in drug transport across cell membranes. The compound has shown the ability to inhibit basal ATPase activity, which is a key function of P-gp that facilitates the efflux of various drugs from cells, thereby contributing to drug resistance in cancer therapies .

Case Studies and Research Findings

-

ATPase Activity Inhibition :

- In vitro studies demonstrated that this compound significantly inhibits ATPase activity associated with P-gp, suggesting its potential as a modulator of drug resistance in cancer cells. This was evidenced by experiments where the compound was tested against resistant cell lines, showing increased intracellular concentrations of chemotherapeutic agents like paclitaxel .

- Structure-Activity Relationship (SAR) :

- In Vivo Studies :

Data Table: Summary of Biological Activities

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

-

Starting Materials :

- Ethyl 2-amino-thiazole derivatives are commonly used as starting points.

-

Reagents :

- Di-tert-butyldicarbonate (Boc₂O), triethylamine (TEA), and DMAP (4-Dimethylaminopyridine) are utilized for the Boc protection and coupling reactions.

- Procedure :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate, and what are the critical reaction conditions?

The compound is synthesized via cyclocondensation of thioamide precursors with ethyl bromopyruvate. For example, thioamide 90 (3 g, 15.77 mmol) undergoes a one-step cyclization (Method E) to yield the target compound as a dark red oil (42% yield). Key conditions include refluxing in a polar aprotic solvent (e.g., ethanol or acetonitrile) under inert atmosphere (argon), with reaction monitoring via TLC or NMR . Alternative routes for analogous thiazoles involve refluxing thiourea derivatives with α-bromo carbonyl compounds (e.g., ethyl bromoacetate) under basic conditions, followed by purification via ether extraction and sodium sulfate drying .

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

Structural confirmation relies on 1H NMR (e.g., δ 8.12 ppm for thiazole protons, 1.46 ppm for tert-butyl groups) and 13C NMR to identify carbonyl (C=O) and Boc-protected amine signals. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C11H16N2O4S, MW 272.32). Purity is assessed via HPLC (≥95% purity) and elemental analysis (<0.4% deviation from theoretical C/H/N values) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Store at 2–8°C under nitrogen to prevent hydrolysis of the Boc group. Safety data indicate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream derivatization?

The Boc group acts as a temporary protecting group for the amine, enabling selective functionalization of the thiazole ring. It can be removed under acidic conditions (e.g., TFA/DCM) to expose the primary amine for coupling reactions (e.g., amidation, urea formation). Stability studies show the Boc group remains intact during nucleophilic substitutions at the thiazole’s 4-carboxylate position .

Q. What biological activities have been observed in structurally related thiazole-4-carboxylates, and what mechanistic insights exist?

Analogous compounds (e.g., ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, O4I2 ) demonstrate pluripotency induction by upregulating Oct3/4 in somatic cells, a key factor in reprogramming iPSCs. Structure-activity relationship (SAR) studies highlight the necessity of the thiazole core and electron-withdrawing substituents (e.g., chloro, nitro) for bioactivity. Molecular docking suggests interactions with transcriptional co-activators like Sox2 . Additionally, hydrazinyl-thiazole derivatives exhibit antioxidant (%FRSA: 84.46) and antiviral potential (binding to SARS-CoV-2 M<sup>pro</sup> protease, Ki < 10 µM) .

Q. How can synthetic yields be optimized, and what are common side reactions encountered during synthesis?

Yield improvement strategies:

- Use anhydrous solvents (e.g., dried acetonitrile) to minimize hydrolysis.

- Employ Cs2CO3 as a base for thiolate intermediate stabilization in SNAr reactions .

- Optimize stoichiometry (1:1.1 ratio of thioamide to α-bromo ester).

Common side reactions:

- Oxidation of the thiazole sulfur to sulfoxides (mitigated by inert atmosphere).

- Ester hydrolysis under prolonged reflux; control reaction time (<4 hours) .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with antioxidant activity. Molecular docking (AutoDock Vina) models binding to viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>, PDB 6LU7), with scoring functions (ΔG < -7 kcal/mol) identifying high-affinity ligands. MD simulations assess stability of ligand-protein complexes .

Propriétés

IUPAC Name |

ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBLNWWFRAOZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432932 | |

| Record name | Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96929-05-4 | |

| Record name | Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.